(S)-2-amino-3-fluoropropan-1-ol
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Overview
Description
(S)-2-amino-3-fluoropropan-1-ol is a chiral compound with a fluorine atom attached to the third carbon of a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of (S)-2-amino-3-chloropropan-1-ol as a starting material, which is then subjected to nucleophilic substitution with a fluoride source under controlled conditions .
Industrial Production Methods
Industrial production of (S)-2-amino-3-fluoropropan-1-ol may involve large-scale fluorination processes using specialized equipment to ensure the safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and temperature control .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-2-amino-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of fluorinated compounds, which are valuable in various industrial processes .
Mechanism of Action
The mechanism of action of (S)-2-amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-chloropropan-1-ol
- (S)-2-amino-3-bromopropan-1-ol
- (S)-2-amino-3-iodopropan-1-ol
Uniqueness
(S)-2-amino-3-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity compared to its halogenated analogs .
Properties
Molecular Formula |
C3H8FNO |
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Molecular Weight |
93.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m1/s1 |
InChI Key |
GEJAIMZWZDAYCL-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@@H](CF)N)O |
Canonical SMILES |
C(C(CF)N)O |
Origin of Product |
United States |
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